molecular formula C20H15FN2O3 B3399672 2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide CAS No. 1040645-10-0

2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B3399672
CAS No.: 1040645-10-0
M. Wt: 350.3 g/mol
InChI Key: SWNONSKQGRMGEA-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a synthetic benzamide derivative featuring a fluorinated phenyl ring linked via an amide bond to a substituted indoline scaffold. The indoline moiety is further functionalized with a furan-2-carbonyl group at the 1-position. This structural complexity confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c21-16-5-2-1-4-15(16)19(24)22-14-8-7-13-9-10-23(17(13)12-14)20(25)18-6-3-11-26-18/h1-8,11-12H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNONSKQGRMGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indolization reaction, where an enol intermediate is exposed to hydrochloric acid under reflux conditions in toluene to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Notable Properties
2-Fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide (Target) Benzamide + indolin-furan o-Fluorophenyl, furan-2-carbonyl Potential for planar amide geometry; furan may reduce solubility compared to thiazole analogs
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide Benzamide + thiazole o-Fluorophenyl, thiazole Planar amide core; forms hydrogen-bonded dimers in crystal lattice; higher polarity due to thiazole
(E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone + quinoline Nitrobenzyl, quinoline Extended π-conjugation; nitro group enhances electron-withdrawing effects
N-(2-(Trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine Quinoline + pyrazole Trifluoromethylbenzyl, pyrazole Trifluoromethyl group increases lipophilicity; pyrazole may enhance metal coordination
2-Amino-6-fluoro-N-phenylbenzamide Benzamide + aniline Amino group at meta position, phenyl Amino group improves solubility; planar structure with potential for intramolecular H-bonding

Crystallographic and Molecular Interactions

  • The thiazole analog () exhibits a planar amide moiety with dihedral angles of 35.28° between the benzamide and thiazole rings. Hydrogen-bonded dimers and weak C–H···O interactions stabilize its crystal packing .
  • The nitrobenzyl-substituted indolinone () shows enhanced π-conjugation, which could improve photophysical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Reactant of Route 2
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2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

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